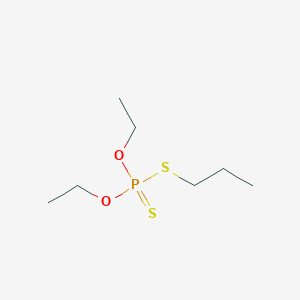
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane, also known as DPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPS belongs to the family of organophosphorus compounds, which are widely used in the production of pesticides, herbicides, and other agricultural chemicals. The unique chemical properties of DPS make it a promising candidate for a range of applications, including as a catalyst in chemical reactions and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is not well understood, but it is thought to involve the formation of a reactive intermediate that can interact with other molecules in a variety of ways. This reactivity makes Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a potentially useful compound in a range of applications, including as a catalyst and as a therapeutic agent.
Effets Biochimiques Et Physiologiques
Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with a range of biological molecules, including enzymes and proteins. This interaction can lead to changes in biochemical and physiological processes, which may have potential therapeutic applications. However, the exact effects of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane on these processes are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its relatively simple synthesis process, which makes it easy to produce on a large scale. Additionally, Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has a high degree of reactivity, which makes it a potentially useful compound in a range of applications. However, one limitation of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. One area of interest is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has shown promise as a catalyst, and further research in this area could lead to the development of more efficient and effective catalysts. Another area of interest is in the potential therapeutic applications of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with biological molecules, and further research in this area could lead to the development of new therapeutic agents. Finally, there is potential for Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane to be used in the production of new materials, such as polymers and plastics. Further research in this area could lead to the development of new materials with unique properties and applications.
Méthodes De Synthèse
The synthesis of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane involves the reaction of diethyl sulfide with phosphorus pentasulfide in the presence of a catalyst. The resulting compound is then treated with propylene oxide to produce Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. The synthesis process is relatively straightforward and can be carried out on a large scale, making Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a commercially viable compound.
Applications De Recherche Scientifique
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been shown to be an effective catalyst in a range of reactions, including the synthesis of esters and the conversion of alcohols to aldehydes.
Propriétés
Numéro CAS |
18882-44-5 |
|---|---|
Nom du produit |
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane |
Formule moléculaire |
C7H17O2PS2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
diethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-7-12-10(11,8-5-2)9-6-3/h4-7H2,1-3H3 |
Clé InChI |
DQJJCSVNNBGCJC-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(OCC)OCC |
SMILES canonique |
CCCSP(=S)(OCC)OCC |
Synonymes |
O,O-diethyl-S-propyl dithiophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



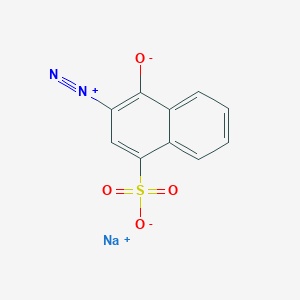
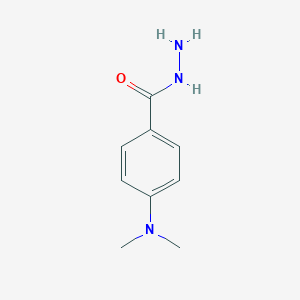
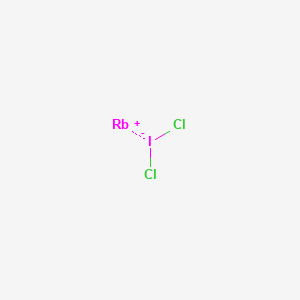
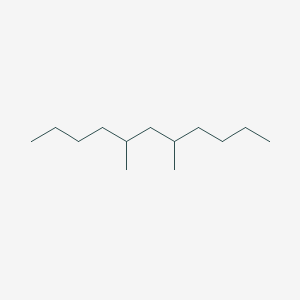
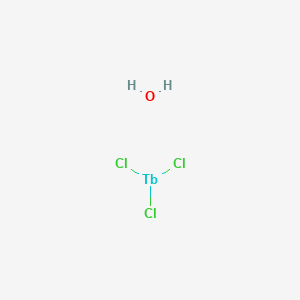
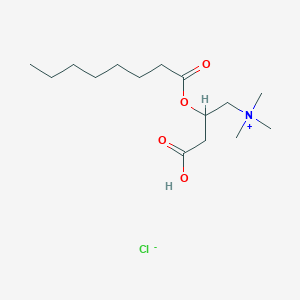
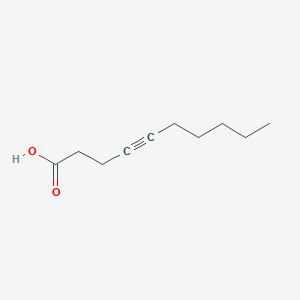

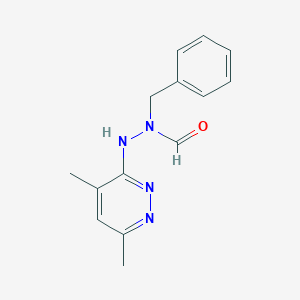
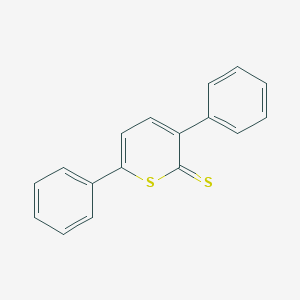
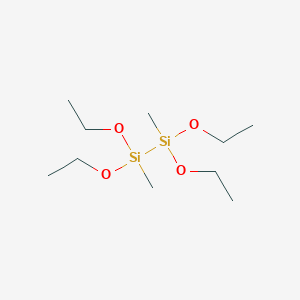
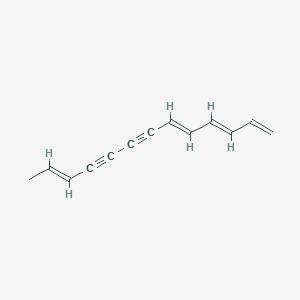
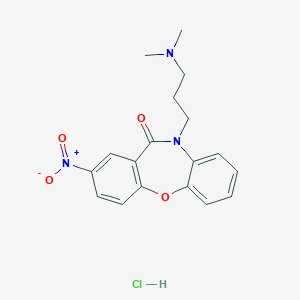
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)